2-Azabicyclo[2.2.2]octan-5-one hydrochloride
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXODOWLKIYLLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies for 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride
Aza-Diels-Alder Reaction Approach
The most widely documented method for synthesizing the bicyclic core of 2-azabicyclo[2.2.2]octan-5-one involves a microwave-assisted aza-Diels-Alder reaction. Benzaldehyde, p-anisidine, and 2-cyclohepten-1-one are combined in anhydrous N,N-Dimethylformamide with bismuth(III) nitrate pentahydrate as a catalyst. Microwave irradiation at 60°C for two hours promotes cyclization, yielding a mixture of exo and endo isomers. The exo isomer, isolated via flash column chromatography (0–7% ethyl acetate in n-heptane), achieves a 60% yield. This step establishes the bicyclic amine framework, which is subsequently oxidized to the ketone.
Key Reaction Conditions:
Oxidation of Intermediate Amines to Ketones
The bicyclic amine intermediate undergoes oxidation to form the ketone moiety. Ammonium cerium(IV) nitrate in a 1:1 mixture of water and acetonitrile at 0°C selectively oxidizes the amine to 2-azabicyclo[2.2.2]octan-5-one. After one hour, the reaction is basified with potassium hydroxide, and the product is extracted with ethyl acetate. Purification via flash chromatography (10–25% ethyl acetate in n-heptane) yields the ketone in 55% yield. This step is critical for introducing the carbonyl group essential for subsequent functionalization.
Oxidation Mechanism:
The cerium(IV) ion acts as a one-electron oxidant, abstracting a hydrogen atom from the amine to generate an imine intermediate, which hydrolyzes to the ketone under acidic conditions.
Optimization and Yield Analysis
Yield Comparison Across Synthetic Steps
The overall yield of this compound is influenced by each synthetic step:
*Assumed yield based on standard salt formation practices.
Catalytic and Solvent Effects
- Catalyst Selection : Bismuth(III) nitrate pentahydrate outperforms traditional Lewis acids (e.g., aluminum chloride) in the aza-Diels-Alder step, minimizing side reactions and improving regioselectivity.
- Solvent Systems : Polar aprotic solvents like N,N-Dimethylformamide enhance microwave absorption, accelerating reaction kinetics.
Alternative Preparation Routes
Enzymatic Resolution of Racemic Mixtures
Chiral resolution using lipases or esterases could separate enantiomers of the intermediate amine, though no studies have yet reported this approach for 2-azabicyclo[2.2.2]octan-5-one derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₇H₁₂ClNO
Molecular Weight: 161.63 g/mol
Structure: The compound features a bicyclic framework with a nitrogen atom integrated into the ring system, which contributes to its unique chemical reactivity and biological interactions.
Medicinal Chemistry
2-Azabicyclo[2.2.2]octan-5-one hydrochloride has been investigated for its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. Its derivatives have shown promise as:
- Analgesics: Some studies indicate that derivatives of this compound may act as effective analgesics, modulating pain pathways in the CNS .
- Cognitive Enhancers: Research suggests that it may improve cognitive function by interacting with neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique structural characteristics. It is utilized in:
- Synthesis of Complex Molecules: The bicyclic structure allows for various functionalizations, enabling the creation of complex organic compounds.
- Ligands in Coordination Chemistry: Its ability to coordinate with metal ions makes it useful in synthesizing metal complexes for catalysis and material science applications .
The biological activities of this compound are primarily attributed to its interactions with various receptors:
- Neurotransmitter Modulation: The compound has been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for mood regulation and cognitive function .
- Opioid Receptor Interaction: Certain derivatives exhibit activity as opioid receptor agonists, indicating potential applications in pain management therapies .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Primary Applications |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane | Nitrogen-containing | Analgesics, cognitive enhancers |
| 1,4-Diazabicyclo[2.2.2]octane | Nitrogen-containing | Catalysts in organic reactions |
| Quinuclidine | Similar bicyclic | CNS disorders treatment |
Case Studies
Case Study 1: CNS Disorders Treatment
A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited significant activity against anxiety and depression models in rodents, suggesting its potential as a therapeutic agent for mood disorders .
Case Study 2: Pain Management
Research conducted by Ong and Anderson highlighted the analgesic properties of certain derivatives derived from this compound, showing efficacy comparable to existing pain management drugs while presenting a favorable side effect profile .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Smaller Bicyclic Systems: 2-Azabicyclo[2.2.1] Systems
- Structure : 2-Azabicyclo[2.2.1]hept-5-en-3-one (a [2.2.1] system) has a smaller ring and reduced bridge flexibility compared to the [2.2.2] analogue.
- Reactivity : The [2.2.1] system is more strained, making it a superior synthon for asymmetric synthesis. For example, enzymatic resolution using lactamases efficiently produces enantiopure intermediates for drug candidates like maraviroc .
- Applications : Preferred for synthesizing constrained peptides and CNS-active compounds due to its compact structure .
Table 1 : Key Differences Between [2.2.1] and [2.2.2] Systems
| Property | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 2-Azabicyclo[2.2.2]octan-5-one |
|---|---|---|
| Ring Size | 7-membered | 8-membered |
| Strain | Higher | Lower |
| Synthetic Utility | High enantioselectivity | Moderate rigidity |
| Pharmacological Role | CNS targets | Antiprotozoal agents |
Comparison with Larger Bicyclic Systems: 2-Azabicyclo[3.2.2]nonanes
- Structure: 2-Azabicyclo[3.2.2]nonanes feature an additional methylene group, increasing ring flexibility.
- Biological Activity : These compounds exhibit enhanced antiprotozoal activity (e.g., IC₅₀ = 0.28 µM against Plasmodium falciparum) compared to rigid [2.2.2]octan-2-ones. Flexibility allows better target engagement in parasitic enzymes .
- Synthesis : Derived from [2.2.2]octan-2-ones via one-step ring expansion, but yields are modest (27–73%) .
Table 2 : Antiprotozoal Activity of Bicyclic Analogues
| Compound | IC₅₀ (µM) P. falciparum | IC₅₀ (µM) T. brucei |
|---|---|---|
| 2-Azabicyclo[2.2.2]octan-5-one | >10 | >10 |
| 2-Azabicyclo[3.2.2]non-5-ylamine | 0.28 | 0.60 |
Reactivity Differences in Rearrangement Reactions
- Schmidt Reaction: Bicyclo[2.2.2]octan-5-one undergoes methylene migration to yield 3,6-diazabicyclo[3.2.2]nonanones. In contrast, 2-azabicyclo[2.2.2]octan-5-one derivatives produce mixtures of 3,6- and 2,6-diazabicyclo[3.2.2]nonanones due to competing bridgehead and methylene migrations .
- Beckmann Rearrangement :
Pharmacological Analogues: Substance P Antagonists
- Example: (2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345) is a potent nonpeptide substance P antagonist (IC₅₀ = 1 nM). The [2.2.2] scaffold provides optimal rigidity for receptor binding, unlike flexible acyclic analogues .
Biological Activity
2-Azabicyclo[2.2.2]octan-5-one hydrochloride is a bicyclic compound characterized by a nitrogen atom within its ring structure, which contributes to its unique chemical properties and biological activities. Its molecular formula is CHClNO, and it is commonly encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, making it suitable for various biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrogen atom and carbonyl group in the compound's structure facilitate hydrogen bonding and other interactions crucial for modulating biological processes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related bicyclic compounds, particularly against Gram-positive and Gram-negative bacteria, including drug-resistant strains. For instance, derivatives of 1,4-diazabicyclo[2.2.2]octane demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Antiviral Activity
In addition to its antibacterial properties, certain derivatives have shown antiviral activity against influenza virus strains, indicating the potential for broader therapeutic applications . Compounds with specific linkers exhibited rapid killing effects in time-kill assays against Staphylococcus aureus and Pseudomonas aeruginosa, further supporting their clinical relevance .
Study on Antimicrobial Efficacy
A study evaluated a series of tetracationic compounds based on the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane against various pathogens. The findings revealed that compounds with specific structural modifications exhibited enhanced antibacterial efficacy, particularly against resistant strains .
Research on Enzyme Interaction
Research has also focused on the interaction of this compound with specific enzymes and receptors, exploring its potential as a ligand in biochemical assays. This interaction can influence enzyme activity and receptor binding, leading to various biological effects that are being investigated for therapeutic applications .
Applications in Drug Development
The unique structural features of this compound make it a promising candidate in drug development:
- Medicinal Chemistry : Its scaffold can be modified to create novel therapeutic agents targeting specific diseases.
- Biochemical Research : It serves as a tool for studying enzyme mechanisms and receptor interactions .
- Industrial Use : The compound is utilized in the production of specialty chemicals and materials .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Azabicyclo[3.3.0]octane | Variation in ring size | Different receptor interaction profiles |
| 3-Azabicyclo[3.3.1]nonane | Larger bicyclic system | Potential use in synthesizing novel therapeutic agents |
| 2-Azabicyclo[3.2.1]octane | Different bicyclic framework | Explored for drug discovery applications |
These compounds share a common azabicyclic core but exhibit distinct biological activities due to variations in their structures.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Azabicyclo[2.2.2]octan-5-one hydrochloride?
- Methodology :
- Intramolecular Hetero-Diels–Alder Reaction : Utilize 4-alkenyl-substituted N-silyl-1,4-dihydropyridines to generate tricyclic imines via cycloaddition. This method requires precise control of reaction conditions (e.g., temperature, solvent polarity) to favor bicyclic scaffold formation .
- Enzymatic Catalysis : Lipase-catalyzed three-component aza-Diels-Alder reactions offer sustainable synthesis with potential enantioselectivity. Optimize solvent systems (e.g., ionic liquids) and catalyst loading for yield improvement .
- Beckmann Rearrangement : Convert oxime derivatives of bicyclic precursors under acidic conditions. Monitor reaction progress via TLC or NMR to avoid over-oxidation .
Q. How is this compound characterized structurally?
- Key Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm bicyclic scaffold geometry and substituent positions. Compare chemical shifts with computational predictions (DFT) for validation.
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) to assess stereochemical purity, critical for pharmacological studies .
- X-ray Crystallography : Determine absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Storage : Store at +5°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the bicyclic scaffold or release hazardous byproducts (e.g., HCl gas) .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Conduct acute toxicity assays (OECD 423) to establish exposure limits .
Advanced Research Questions
Q. How can enantioselective synthesis of this bicyclic compound be achieved?
- Strategies :
- Chiral Catalysts : Employ BINOL-derived catalysts or proline-based ionic liquids to induce asymmetry during cycloaddition. Optimize catalyst-substrate molar ratios (e.g., 10-20 mol%) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture. Monitor enantiomeric excess (ee) via chiral GC-MS .
- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., L-proline derivatives) to retain stereochemical integrity during scaffold assembly .
Q. How should researchers design experiments to evaluate its biological activity?
- Experimental Design :
- In Vitro Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method. Compare IC values with donepezil as a positive control .
- Amyloid-β Fibrillogenesis : Use Thioflavin T fluorescence assays to quantify inhibition of fibril formation. Validate with TEM imaging .
- Cell-Based Models : Assess neuroprotective effects in SH-SY5Y cells under oxidative stress (HO-induced). Measure viability via MTT assays .
Q. How to resolve contradictions in reported biological activity data?
- Troubleshooting Steps :
- Purity Verification : Confirm compound purity (>95%) via HPLC-UV/ELSD. Impurities (e.g., residual solvents) may skew bioactivity results .
- Stereochemical Analysis : Re-evaluate enantiomeric ratios using chiral analytical methods. Contradictions may arise from undetected racemization .
- Assay Reproducibility : Standardize protocols (e.g., buffer pH, incubation time) across labs. Use internal controls to minimize variability .
Q. What catalytic strategies improve yield in large-scale synthesis?
- Optimization Approaches :
- Solvent Engineering : Test aprotic solvents (e.g., THF, DMF) to enhance reaction rates. Additives like molecular sieves may stabilize intermediates .
- Flow Chemistry : Implement continuous-flow systems for intramolecular cyclizations. This reduces side reactions and improves scalability .
- Microwave Assistance : Accelerate Beckmann rearrangements using microwave irradiation (100–150°C, 30 min). Monitor reaction progress in real-time with in-line IR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
